molecular formula C9H10N2O2 B13914892 4-Amino-3-methoxyisoindolin-1-one

4-Amino-3-methoxyisoindolin-1-one

Cat. No.: B13914892
M. Wt: 178.19 g/mol
InChI Key: CVUOFTCNPBHIMT-UHFFFAOYSA-N
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Description

4-Amino-2,3-dihydro-3-methoxy-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a dihydroisoindolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dihydro-3-methoxy-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 4-Amino-2,3-dihydro-3-methoxy-1H-isoindol-1-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-dihydro-3-methoxy-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Amino-2,3-dihydro-3-methoxy-1H-isoindol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dihydro-3-methoxy-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3-dihydro-3-methoxy-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-3-methoxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-7-5(8(12)11-9)3-2-4-6(7)10/h2-4,9H,10H2,1H3,(H,11,12)

InChI Key

CVUOFTCNPBHIMT-UHFFFAOYSA-N

Canonical SMILES

COC1C2=C(C=CC=C2N)C(=O)N1

Origin of Product

United States

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